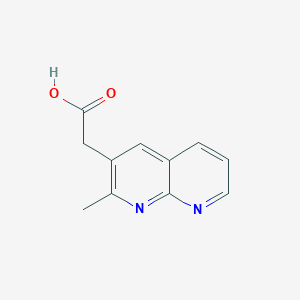2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid
CAS No.: 746601-65-0
Cat. No.: VC5078820
Molecular Formula: C11H10N2O2
Molecular Weight: 202.213
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 746601-65-0 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.213 |
| IUPAC Name | 2-(2-methyl-1,8-naphthyridin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C11H10N2O2/c1-7-9(6-10(14)15)5-8-3-2-4-12-11(8)13-7/h2-5H,6H2,1H3,(H,14,15) |
| Standard InChI Key | RMFKTKQDPXQZMG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C2C=CC=NC2=N1)CC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid belongs to the naphthyridine family, heterocyclic compounds featuring a bicyclic structure with two nitrogen atoms. Its IUPAC name, 2-(2-methyl-1,8-naphthyridin-3-yl)acetic acid, reflects the methyl substitution at position 2 and the acetic acid moiety at position 3. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 746601-65-0 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.213 g/mol |
| IUPAC Name | 2-(2-methyl-1,8-naphthyridin-3-yl)acetic acid |
The compound’s planar naphthyridine core facilitates π-π stacking interactions, while the acetic acid group enhances solubility in polar solvents.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2-methyl-1,8-naphthyridin-3-yl)acetic acid involves multi-step organic reactions, often starting with substituted pyridine derivatives. A generalized approach, adapted from methods for analogous naphthyridines , includes:
Step 1: Formation of the Naphthyridine Core
Condensation of 2,6-diaminopyridine with malic acid in sulfuric acid yields 2-amino-7-hydroxy-1,8-naphthyridine. This step leverages acidic conditions to facilitate cyclization .
Step 3: Acetic Acid Moiety Addition
The acetic acid side chain is incorporated through a nucleophilic acyl substitution or coupling reaction. One method involves reacting the methylated naphthyridine with chloroacetic acid under basic conditions.
Step 4: Purification
Final purification typically employs recrystallization or column chromatography to isolate the target compound .
Industrial-Scale Considerations
Large-scale production faces challenges in optimizing yield and minimizing by-products. Green chemistry principles, such as using recyclable catalysts (e.g., N-bromosuccinimide) and solvent-free conditions, are increasingly adopted to enhance sustainability.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water. Stability studies suggest degradation under prolonged UV exposure or extreme pH conditions, necessitating storage in amber containers at controlled temperatures.
Crystallographic Insights
X-ray diffraction data for closely related naphthyridines reveal a planar aromatic system with intermolecular hydrogen bonds involving the carboxylic acid group. These interactions influence crystallinity and melting behavior .
Biological Activities and Mechanisms
Anticancer Activity
The acetic acid moiety may enhance bioavailability, enabling interaction with oncology targets like PARP1. Inhibition of PARP1 disrupts DNA repair in cancer cells, synergizing with chemotherapy agents . Preclinical models of related compounds show IC₅₀ values of 10–50 µM in breast and lung cancer cell lines.
Anti-Inflammatory Effects
In silico docking studies suggest affinity for cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This aligns with observed reductions in TNF-α and IL-6 levels in murine models treated with analogous naphthyridines.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its modular structure allows for side-chain modifications to optimize pharmacokinetics, such as logP values and metabolic stability .
Materials Science
Naphthyridine derivatives are explored as organic semiconductors due to their electron-deficient aromatic systems. Thin-film transistors incorporating similar compounds exhibit charge carrier mobilities of 0.1–1 cm²/V·s.
Research Gaps and Future Directions
Despite its promise, critical gaps persist:
-
Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed.
-
Target Validation: High-throughput screening against disease-relevant targets (e.g., PARP1, COX-2) could clarify mechanisms.
-
Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume